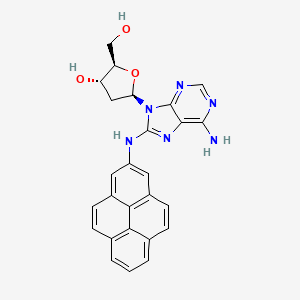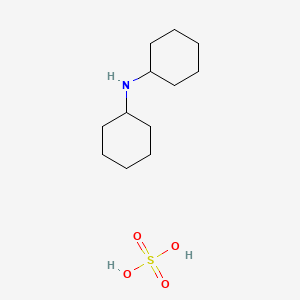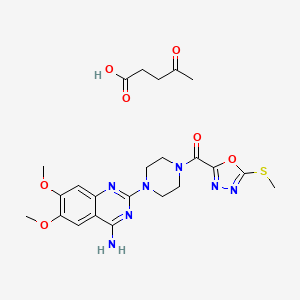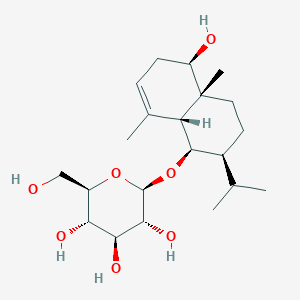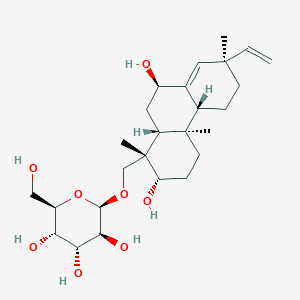
Surinone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Surinone B is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.
Aplicaciones Científicas De Investigación
Chemical and Cytotoxic Constituents
Surinone B, along with other polyketide compounds, has been identified in studies of natural products derived from plants. In a study examining Peperomia sui, surinone B was isolated and its structure was elucidated through spectral analysis. The research also highlighted the cytotoxic activity of several compounds against certain cell lines in vitro (Cheng et al., 2003).
Synthesis and Antimicrobial Potential
The total synthesis of surinone B was achieved through a unified strategy, highlighting its potential in antimicrobial applications. Alatanone A, synthesized in the same study, demonstrated significant anti-microbial activity against various bacteria, suggesting the potential of structurally related compounds like surinone B in the development of new antimicrobials (Gundoju et al., 2019).
Bioactive Polyketides
Surinone B is categorized as a polyketide, a class of compounds that exhibit various biological activities. In a study focused on Peperomia duclouxii, several polyketides, including surinone A and related compounds, showed cell growth inhibitory activity and effects on cell signaling pathways. These findings emphasize the biological significance of polyketides like surinone B in cell growth regulation and potential therapeutic applications (Li et al., 2007).
Propiedades
Nombre del producto |
Surinone B |
|---|---|
Fórmula molecular |
C25H36O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2-(1-hydroxy-13-phenyltridecylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C25H36O3/c26-22(25-23(27)19-14-20-24(25)28)18-13-8-6-4-2-1-3-5-7-10-15-21-16-11-9-12-17-21/h9,11-12,16-17,26H,1-8,10,13-15,18-20H2 |
Clave InChI |
GVOFTKCJGBPUCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C(CCCCCCCCCCCCC2=CC=CC=C2)O)C(=O)C1 |
Sinónimos |
surinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




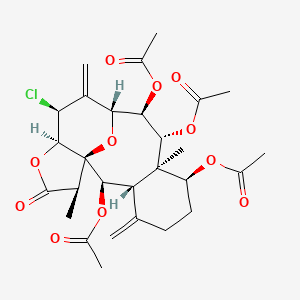
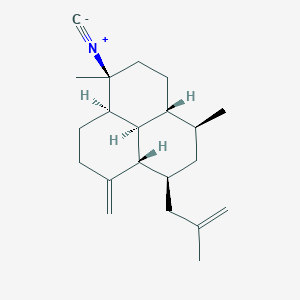
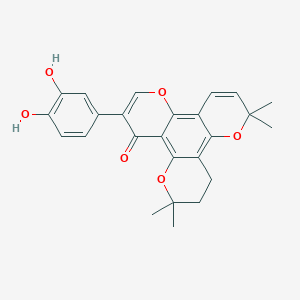
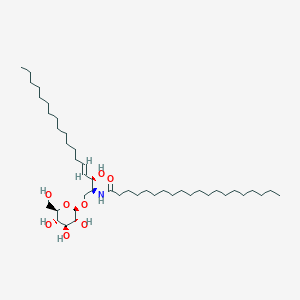
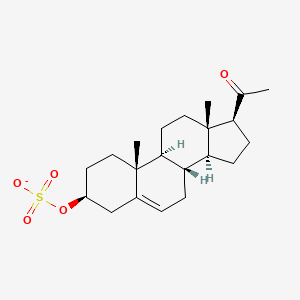
![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)
